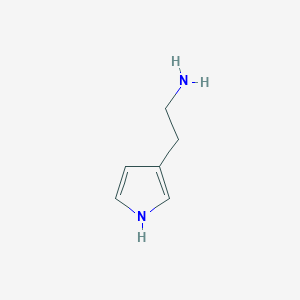

2-(1H-pyrrol-3-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2 |

|---|---|

Molecular Weight |

110.16 g/mol |

IUPAC Name |

2-(1H-pyrrol-3-yl)ethanamine |

InChI |

InChI=1S/C6H10N2/c7-3-1-6-2-4-8-5-6/h2,4-5,8H,1,3,7H2 |

InChI Key |

ZBJSHMBQYSDTGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C1CCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Pyrrol 3 Yl Ethan 1 Amine and Its Analogues

Established Synthetic Routes to Pyrrole-3-Substituted Ethylamines

The Paal-Knorr synthesis is a cornerstone in the formation of the pyrrole (B145914) ring and stands as a primary established route for accessing pyrrole derivatives. organic-chemistry.orgrsc.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole. organic-chemistry.org The versatility of the Paal-Knorr reaction allows for the introduction of various substituents on the pyrrole ring by selecting appropriately substituted 1,4-dicarbonyl precursors.

For the specific synthesis of a pyrrole-3-substituted ethylamine (B1201723), a key precursor would be a 1,4-dicarbonyl compound with a protected aminoethyl group at the 3-position. The general mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. organic-chemistry.org While direct synthesis of 2-(1H-pyrrol-3-yl)ethan-1-amine via this method is contingent on the availability of the requisite dicarbonyl precursor, the Paal-Knorr reaction's robustness makes it a foundational strategy.

Novel Synthetic Strategies and Methodological Advancements in Pyrrole Chemistry

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for constructing the pyrrole core, which are applicable to the synthesis of complex derivatives including this compound analogues.

One-Pot Multicomponent Reactions for Pyrrole Ring Formation

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering the advantage of constructing complex molecules from three or more starting materials in a single step. bohrium.comrsc.org This approach is highly atom-economical and allows for significant structural diversity. bohrium.com Several MCRs have been developed for the synthesis of polysubstituted pyrroles. acs.orgrsc.orgsemanticscholar.org For instance, a three-component reaction involving 1,3-diketones, aldehydes, and amines, induced by a low-valent titanium reagent, has been shown to produce highly substituted pyrroles with high regioselectivity and in short reaction times. acs.org Another approach involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides to furnish 2-aminopyrrole systems. organic-chemistry.org The synthesis of 3-substituted pyrrole derivatives has also been achieved through the [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient alkenes. nih.gov

These MCR strategies offer a convergent and efficient pathway to pyrrole-3-substituted frameworks, which can then be further elaborated to the desired ethylamine side chain.

Microwave-Assisted Synthesis of Pyrrole Derivatives

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often lead to cleaner reactions with easier work-up. pensoft.netpensoft.net The Paal-Knorr reaction, in particular, has been shown to be highly amenable to microwave irradiation. organic-chemistry.orgacs.orgnih.gov Studies have demonstrated that microwave-assisted Paal-Knorr cyclizations of 1,4-dicarbonyl compounds with various amines can be completed in minutes with good to excellent yields, a significant improvement over conventional heating methods which can require several hours. acs.orgnih.gov The use of microwave heating can be particularly advantageous for the synthesis of polysubstituted pyrroles, overcoming the limitations of slow reaction rates observed with traditional heating. acs.org

| Reaction | Conditions | Reaction Time | Yield | Reference |

| Paal-Knorr | Microwave, Acetic Acid, 120-150°C | 2-10 min | 65-89% | pensoft.net |

| Paal-Knorr | Microwave | Rapid | Good | acs.orgnih.gov |

Table 1: Comparison of Microwave-Assisted Paal-Knorr Reactions

Catalytic Approaches in Pyrrole Synthesis

A wide array of catalysts have been employed to facilitate pyrrole synthesis, offering milder reaction conditions and improved selectivity. Both metal-based and organocatalysts have proven effective. For instance, a direct catalytic synthesis of β-(C3)-substituted pyrroles has been developed using a one-pot multicomponent method combining aqueous succinaldehyde (B1195056), primary amines, and isatins. rsc.org Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols also provide a general and highly regioselective route to substituted pyrroles. acs.orgcapes.gov.br

Furthermore, iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water, providing an environmentally friendly approach. organic-chemistry.org The development of greener Paal-Knorr syntheses also includes mechanochemical activation using a biosourced organic acid as a catalyst, which allows for solvent-free conditions and very short reaction times. zendy.io

Precursor Chemistry in the Synthesis of this compound Derivatives

The synthesis of this compound hinges on the availability of suitable precursors. For the established Paal-Knorr route, a key starting material would be a γ-dicarbonyl compound bearing a protected ethylamine moiety at the C3 position. A plausible precursor could be a derivative of succinaldehyde or a related 1,4-dicarbonyl compound.

Novel synthetic strategies often utilize different sets of precursors. For example, multicomponent reactions might employ simpler, more readily available starting materials. The synthesis of 3-aryl-substituted pyrroles has been demonstrated starting from aryl aldehydes, which are converted to methyl 3-arylacrylate esters and then reacted with TosMIC. nih.gov This approach could potentially be adapted by using a precursor that contains a protected aminoethyl group instead of an aryl group.

The synthesis of 2,5-dimethyl-N-pyrroleacetic acid via the Paal-Knorr reaction of 2,5-hexanedione (B30556) and glycine (B1666218) highlights the use of amino acids as precursors to introduce functionalized side chains onto the pyrrole nitrogen. researchgate.net A similar strategy could be envisioned for introducing a C-substituted side chain by starting with an appropriately functionalized dicarbonyl compound.

Optimization of Reaction Conditions and Yields for Pyrrole-3-Ethanamine Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired pyrrole-3-ethanamine. Key parameters that are often tuned include the choice of solvent, catalyst, temperature, and reaction time.

In the context of the Paal-Knorr reaction, the use of a weak acid catalyst like acetic acid is often beneficial. organic-chemistry.org However, strongly acidic conditions can lead to the formation of furan (B31954) byproducts. organic-chemistry.org The choice of solvent can also significantly impact the reaction outcome. For instance, in some microwave-assisted syntheses, specific solvents may lead to higher yields and shorter reaction times.

For catalytic methods, the selection of the appropriate catalyst and its loading are critical. Studies on the Paal-Knorr reaction have explored a wide range of metal catalysts, including those based on zinc, cobalt, titanium, and various lanthanides, each with its own set of optimal conditions. researchgate.net The development of catalyst- and solvent-free conditions, such as those achieved through mechanochemistry or microdroplet chemistry, represents a significant advancement in optimizing pyrrole synthesis for both efficiency and environmental sustainability. zendy.ioacs.org

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Salicylic Acid (organocatalyst) | Solvent-free (MW) | - | 15 sec | 92% | pensoft.net |

| Aluminum tris(dodecyl sulfate)trihydrate | Water | Room Temp | - | - | researchgate.net |

| Iron(III) chloride | Water | Mild | - | Good-Excellent | organic-chemistry.org |

| Biosourced organic acid | Solvent-free (Mechanochemical) | - | Short | - | zendy.io |

| None (Microdroplet) | Isopropanol | Room Temp | 10 min | 83-99% | acs.org |

Table 2: Examples of Optimized Conditions for Pyrrole Synthesis

Chemical Reactivity and Derivatization Studies of the 2 1h Pyrrol 3 Yl Ethan 1 Amine Moiety

Ring System Modifications and Substituent Effects on Reactivity

The reactivity of the pyrrole (B145914) ring in 2-(1H-pyrrol-3-yl)ethan-1-amine is significantly influenced by the nature and position of substituents. The pyrrole nucleus is inherently electron-rich and susceptible to electrophilic substitution. However, the position of the ethanamine side chain at the 3-position and the presence of other substituents can direct the regioselectivity of these reactions.

For instance, the Paal-Knorr reaction, a classic method for pyrrole synthesis, can be employed to create substituted pyrrole rings that can then be further functionalized. One study demonstrated the selective synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine from 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione (B30556). mdpi.com This reaction highlights how ortho-substituted heterocyclic amines can react with diketo derivatives to yield pyrrole-containing polycyclic compounds. mdpi.com The resulting compound features methyl groups on the pyrrole ring, which can influence its subsequent reactivity. mdpi.com

Reactions Involving the Ethan-1-amine Side Chain

The primary amine of the ethan-1-amine side chain is a key site for a variety of chemical transformations, including amidation, acylation, alkylation, and arylation.

The amino group of this compound readily undergoes amidation and acylation reactions with carboxylic acids and their derivatives. These reactions are fundamental in peptide synthesis and the creation of a wide range of amide-containing compounds. organic-chemistry.orgmasterorganicchemistry.com The direct amidation of carboxylic acids with amines typically requires a coupling agent to facilitate the removal of water and drive the reaction to completion. google.com

Commonly used methods for amide synthesis include the reaction of amines with acyl halides or anhydrides. masterorganicchemistry.com For example, a carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with the amine to form the corresponding amide. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Amidation and Acylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Acyl Chloride | N-(2-(1H-pyrrol-3-yl)ethyl)acetamide | Acylation |

This table is illustrative and provides a general representation of the types of products formed.

The nitrogen atom of the ethan-1-amine side chain can be alkylated or arylated to produce secondary and tertiary amines. These reactions typically involve the use of alkyl halides or aryl halides as electrophiles. The reactivity of the amine can be influenced by steric hindrance and the electronic properties of both the pyrrole ring and the alkylating/arylating agent.

Formation of Condensed Heterocyclic Systems from Pyrrole-Ethanamine Precursors

The this compound moiety can serve as a precursor for the synthesis of more complex, condensed heterocyclic systems. The combination of the reactive pyrrole ring and the nucleophilic amino group allows for intramolecular cyclization reactions, often triggered by reaction with a suitable bifunctional reagent.

For example, a related compound, 2-(1H-pyrrol-1-yl)ethanamine, is used in the preparation of dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindolones. sigmaaldrich.comsigmaaldrich.com This transformation is achieved by reacting the pyrrole-ethanamine derivative with 2-formylbenzoic acids or 2-acetylbenzoic acid, proceeding through an N-acyliminium cation aromatic cyclization. sigmaaldrich.comsigmaaldrich.com This demonstrates the potential of pyrrole-ethanamine scaffolds to be elaborated into fused ring systems.

Functional Group Interconversions within the Pyrrole-Ethanamine Scaffold

Functional group interconversions are essential for modifying the pyrrole-ethanamine scaffold to access a wider range of derivatives. solubilityofthings.comimperial.ac.uk These transformations can involve both the pyrrole ring and the ethanamine side chain.

Key interconversions include:

Oxidation and Reduction: Alcohols can be oxidized to aldehydes or ketones, and aldehydes can be further oxidized to carboxylic acids. fiveable.me Conversely, carbonyl compounds can be reduced to alcohols using reagents like sodium borohydride (B1222165) (NaBH₄). fiveable.me

Conversion of Amines: The primary amine can be converted to other functional groups. For instance, deamination can transform an amine into an alcohol. organic-chemistry.org

Nitrile Formation: Primary amides can be dehydrated to form nitriles using reagents like thionyl chloride. libretexts.orgvanderbilt.edu

These interconversions allow for strategic manipulation of the molecule's functionality, enabling the synthesis of diverse and complex chemical structures from the basic this compound framework. solubilityofthings.com

Advanced Spectroscopic and Analytical Characterization Techniques in Pyrrole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

In the context of 2-(1H-pyrrol-3-yl)ethan-1-amine, both ¹H and ¹³C NMR spectroscopy are indispensable. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For the parent pyrrole (B145914) molecule, chemical shifts are observed around 6.68 ppm for the protons at positions 2 and 5, and 6.22 ppm for the protons at positions 3 and 4 in a deuterated chloroform (B151607) solvent. wikipedia.org For this compound, the ethylamine (B1201723) substituent at the 3-position will influence these shifts and introduce new signals corresponding to the ethylamine protons. The integration of these signals provides the ratio of protons in each environment.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. docbrown.info In ethylamine, two distinct signals are observed, indicating two different carbon environments. docbrown.info For this compound, one would expect to see signals for the four distinct carbons of the pyrrole ring and the two carbons of the ethylamine side chain. The chemical shifts of the pyrrole carbons are influenced by the electron-donating nitrogen atom and the position of the substituent. docbrown.info Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals. researchgate.net

Below is a table summarizing typical predicted NMR data for the core structures.

| Nucleus | Structure | Chemical Shift (ppm) |

| ¹H | Pyrrole (H2, H5) | ~6.68 |

| ¹H | Pyrrole (H3, H4) | ~6.22 |

| ¹³C | Ethylamine (CH₂) | Varies |

| ¹³C | Ethylamine (CH₃) | Varies |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₆H₁₀N₂, the expected molecular weight is approximately 110.16 g/mol . sigmaaldrich.com

In the mass spectrum of pyrrole derivatives, the molecular ion peak is often prominent. lsu.edu The fragmentation of pyrrole-containing compounds is significantly influenced by the substituents on the ring. nih.gov For 2-substituted pyrroles, common fragmentation pathways include the loss of small molecules like water or aldehydes, as well as cleavage of the side chain. nih.gov In the case of this compound, a characteristic fragmentation would likely involve the cleavage of the C-C bond between the pyrrole ring and the ethylamine side chain, leading to the formation of a stable pyrrolylmethyl cation or related fragments. The mass spectrum of pyrrole itself shows a characteristic fragment at m/z 41.0, corresponding to the C-C=N⁺ ion. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the structure of the compound. nih.gov

| Analysis Type | Compound | Expected m/z | Fragment Information |

| Molecular Ion | This compound | ~110.16 | Confirms molecular weight |

| Fragmentation | Pyrrole Core | 67.0 | Indicates the pyrrole ring |

| Fragmentation | Characteristic Fragment | 41.0 | Suggests a C-C=N⁺ fragment researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H and C-H bonds of the pyrrole ring and the amine group, as well as C-N and C-C stretching vibrations.

The N-H stretching vibration of the pyrrole ring typically appears as a sharp band around 3400 cm⁻¹. researchgate.netresearchgate.net The primary amine group of the ethylamine side chain will also show N-H stretching vibrations in the region of 3300-3500 cm⁻¹, often as a doublet. C-H stretching vibrations of the aromatic pyrrole ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the ethyl group will appear below 3000 cm⁻¹. The C=C stretching vibrations of the pyrrole ring are typically observed in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching vibration of the amine can be found in the 1250-1020 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrrole N-H | Stretching | ~3400 researchgate.netresearchgate.net |

| Amine N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | <3000 |

| Pyrrole C=C | Stretching | 1600-1450 researchgate.net |

| Amine C-N | Stretching | 1250-1020 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity. Thin-layer chromatography (TLC) and column chromatography are commonly employed methods in the synthesis of pyrrole derivatives. mdpi.comacs.orgrsc.org

TLC is a quick and effective method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.comrsc.org For pyrrole compounds, a mixture of n-hexane and ethyl acetate (B1210297) is often used as the eluent. mdpi.com The spots on the TLC plate can be visualized under UV light or by using staining agents like potassium permanganate. rsc.org

Column chromatography is used for the purification of the crude product on a larger scale. mdpi.comacs.org Silica gel is a common stationary phase for the separation of pyrrole derivatives. By carefully selecting the solvent system based on TLC analysis, this compound can be isolated from reaction byproducts and starting materials. High-performance liquid chromatography (HPLC) can be utilized for a more precise assessment of purity and for preparative purification if needed.

X-ray Crystallography for Solid-State Structure Determination

For related pyrrole derivatives, X-ray crystallography has been instrumental in elucidating their solid-state structures, revealing details such as intermolecular interactions and packing arrangements. researchgate.net Such information is crucial for understanding the physical properties of the compound and its potential interactions with biological targets.

Computational Chemistry and Theoretical Investigations of 2 1h Pyrrol 3 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic structure of pyrrole (B145914) derivatives, providing detailed information about electron distribution and orbital energies. nih.gov These calculations can determine key parameters that govern the molecule's reactivity.

Key electronic properties calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-(1H-pyrrol-3-yl)ethan-1-amine, the amine group would be an electron-rich area, while the pyrrole ring's aromatic system presents a more complex electronic landscape.

Mulliken Charges and Spin Densities: These calculations provide quantitative measures of the partial charge and electron spin on each atom, which are essential for understanding reaction mechanisms, especially in radical species. nih.gov

In a study on pyrrole-based hydrazide–hydrazones, DFT studies with the 6-311G basis set were employed to examine the optimized molecular structures and frontier molecular orbitals in the ground state. nih.gov Such analyses help in understanding the electronic characteristics that can be correlated with biological activity. nih.gov For instance, QSAR studies on oxadiazole-ligated pyrrole derivatives have highlighted the importance of electronic descriptors in predicting antimycobacterial activity. nih.gov

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Represents chemical stability and reactivity; a smaller gap implies higher reactivity. |

| Mulliken Charges | Describes the partial charge on individual atoms, predicting sites for electrostatic interactions. nih.gov |

These theoretical calculations provide a robust framework for predicting how this compound and its analogues might behave in chemical reactions and biological systems.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. For example, in studies of pyrrole derivatives targeting enzymes like enoyl-ACP (CoA) reductase, docking simulations have been used to identify key binding modes. nih.gov These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov In one study, pyrrole derivatives were docked into the active site of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme to identify potential inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. youtube.com Starting from a docked pose, MD simulations model the movements of atoms and molecules, allowing researchers to assess the stability of the binding and observe conformational changes in both the ligand and the protein. nih.govplos.org Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone over time, indicating the stability of the complex. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. researchgate.netresearchgate.net

Radius of Gyration (Rg): Indicates the compactness of the protein structure during the simulation. researchgate.net

For instance, a 100-nanosecond MD simulation of a pyrrolone derivative bound to its target revealed a strong binding affinity and stabilizing potential compared to the unbound protein. researchgate.net These simulations can elucidate the mechanism of action and help optimize lead compounds for better efficacy. youtube.com

Table 2: Information Derived from Molecular Docking and Dynamics Simulations

| Technique | Output/Analysis | Purpose |

| Molecular Docking | Binding Pose, Docking Score, Interaction Types (H-bonds, hydrophobic) | Predicts binding affinity and orientation of the ligand in the target's active site. nih.govmdpi.com |

| Molecular Dynamics | RMSD, RMSF, Radius of Gyration, Conformational Changes | Assesses the stability of the ligand-protein complex and observes its dynamic behavior over time. researchgate.netplos.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrole Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrrole analogues, QSAR studies are instrumental in identifying the key structural features required for a specific pharmacological effect, such as antitubercular or anticancer activity. nih.govresearchgate.net

The process involves generating various molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecular structure:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Relate to the electron distribution, such as partial charges and orbital energies.

Hydrophobic Descriptors: Quantify the lipophilicity of the molecule (e.g., LogP).

Steric Descriptors: Describe the size and shape of the molecule.

Once calculated, these descriptors are used to build a statistical model, often using methods like Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), that correlates the descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. researchgate.net

For example, a 3D-QSAR study on antifungal pyrrole derivatives successfully related their chemical structures to their inhibitory activity against Mycobacterium tuberculosis. researchgate.net Another study on oxadiazole-ligated pyrrole derivatives developed 2D and 3D-QSAR models that provided insights into the electronic, steric, and hydrophobic requirements for good antimycobacterial activity. nih.gov The models indicated that electron-withdrawing groups at specific positions on the pyrrole ring and hydrophobic groups on an attached benzene (B151609) ring were beneficial for activity. nih.gov

Table 3: Common Descriptors Used in QSAR Studies of Pyrrole Analogues

| Descriptor Type | Example | Information Provided |

| Electronic | T_O_O_5 Index | Describes the electronic nature of substitutions, found to positively contribute to anti-TB activity. nih.gov |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule or substituents. |

| Hydrophobic | LogP | Measures the lipophilicity, which influences membrane permeability and interaction with hydrophobic pockets. nih.gov |

| Topological | sdsCHE Index | Encodes information about the chemical environment of sulfur atoms, which can be crucial in certain derivatives. nih.gov |

These models are valuable tools in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency.

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is often highly dependent on its three-dimensional shape and flexibility. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around its single bonds.

The key flexible bond in this molecule is the C-C bond of the ethylamine (B1201723) side chain. Rotation around this bond can lead to various conformers, such as gauche and anti arrangements. The relative energies of these conformers determine their population at a given temperature. The anti conformation, where the pyrrole ring and the amine group are furthest apart, is often the most stable due to minimized steric hindrance. However, intramolecular hydrogen bonding between the amine group and the pyrrole ring's π-system or nitrogen atom could potentially stabilize certain gauche conformers.

From a stereochemical perspective, this compound is an achiral molecule as it does not possess a chiral center and has a plane of symmetry. Therefore, it does not exist as enantiomers. However, the introduction of substituents on the ethylamine chain or the pyrrole ring could potentially create one or more stereocenters, leading to stereoisomers with different pharmacological properties. For example, the related compound 1-(1H-pyrrol-3-yl)ethan-1-amine is chiral and would exist as a pair of enantiomers. bldpharm.com

In Vitro Biological Activity Profiling of 2 1h Pyrrol 3 Yl Ethan 1 Amine and Its Analogues

Assays for General Biological Potency and Target Identification

The initial assessment of the biological potential of 2-(1H-pyrrol-3-yl)ethan-1-amine and its analogues involves a variety of in vitro assays designed to identify their molecular targets and general potency. These assays are crucial for understanding the mechanisms through which these compounds exert their effects.

Kinase Inhibition Studies

Pyrrole (B145914) derivatives have emerged as a significant class of kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory diseases. nih.gov The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a common feature in many ATP-competitive kinase inhibitors. nih.gov

Research has demonstrated that certain pyrrole derivatives can act as potent inhibitors of various protein kinases. For instance, two synthesized pyrrole derivatives, MI-1 and D1, were identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govresearchgate.net These compounds were observed to form stable complexes with both EGFR and VEGFR, suggesting their potential as competitive inhibitors. nih.govresearchgate.net The anticancer activity of many pyrrole-containing compounds is attributed to the direct inhibition of these receptors or other kinases. researchgate.net

Furthermore, a novel series of pyrrole derivatives have been synthesized and identified as potent inhibitors of lymphocyte-specific kinase (Lck), with the most effective analogues showing IC50 values below 10 nM. nih.goveui.eu Another study focused on 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which were found to be potent inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4, and demonstrated anti-proliferative activity against human tumor cell lines. nih.gov

The azaindole framework, structurally related to pyrroles, is also a valuable motif in the design of kinase inhibitors. acs.org The development of N-pyrrolylcarboxylic acids as potent COX-2 inhibitors further highlights the versatility of the pyrrole scaffold in targeting kinases. nih.gov

Table 1: Kinase Inhibition by Pyrrole Derivatives

| Compound/Class | Target Kinase(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| MI-1 and D1 | EGFR, VEGFR | Competitive inhibition, stable complex formation | nih.govresearchgate.net |

| Novel Pyrrole Derivatives | Lck | IC50 < 10 nM | nih.goveui.eu |

| 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 | Potent inhibition, anti-proliferative activity | nih.gov |

| N-pyrrolylcarboxylic acids | COX-2 | Potent inhibition | nih.gov |

| Azaindole Framework | Various Kinases | Valuable structural motif for inhibitors | acs.org |

Receptor Binding and Ligand Affinity Assays

Receptor binding assays are essential for determining the affinity and specificity of compounds for their target receptors. merckmillipore.comrevvity.com These assays often utilize radiolabeled ligands in competitive binding studies to screen for new chemical entities that can interact with a specific receptor. merckmillipore.com

For pyrrole derivatives, receptor binding studies have been crucial in elucidating their mechanism of action. For example, the binding of pyrrole derivatives to EGFR and VEGFR has been confirmed, indicating a direct interaction with these receptors. nih.govresearchgate.net In the context of the central nervous system, benzodiazepine (B76468) receptor binding has been explored for isochromeno[4,3-c]pyrazol-5(1H)-one derivatives, which share heterocyclic structural similarities with some pyrrole compounds. nih.gov

A study on novel homochiral, tripodal tris(pyrrolamide) receptors demonstrated their high affinity for binding various anions. nih.gov Density functional theory calculations revealed that these receptors bind anions within a preorganized cavity through hydrogen bonds from amide and pyrrole groups. nih.gov This highlights the capability of the pyrrole motif to participate in specific molecular recognition and binding events.

Table 2: Receptor Binding and Ligand Affinity of Pyrrole-Based Compounds

| Compound/Class | Target Receptor/Ligand | Assay Type/Finding | Reference(s) |

|---|---|---|---|

| Pyrrole derivatives (MI-1, D1) | EGFR, VEGFR | Confirmed binding | nih.govresearchgate.net |

| Isochromeno[4,3-c]pyrazol-5(1H)-one derivatives | Benzodiazepine Receptor | Binding studies conducted | nih.gov |

| Tripodal tris(pyrrolamide) receptors | Various anions (e.g., Fluoride, Chloride, Bromide) | High binding affinity, preorganized binding cavity | nih.gov |

Enzyme Inhibition Kinetics

Understanding the kinetics of enzyme inhibition is fundamental to drug development. uobaghdad.edu.iqresearchgate.net Different types of reversible inhibition—competitive, noncompetitive, and uncompetitive—are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. uobaghdad.edu.iq

Pyrrole derivatives have been investigated as inhibitors of various enzymes. For instance, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), with several analogues showing potent inhibition of CDK2 and CDK4. nih.gov The kinetic analysis of such interactions helps in determining the mechanism of inhibition, whether it be competitive, noncompetitive, or mixed. uobaghdad.edu.iqembrapa.br

In the context of inflammation, the Mannich base derivatives of pyrrolo[3,4-c]pyrrole (B14788784) have been identified as potent and preferential COX-2 inhibitors. mdpi.comresearchgate.net Further studies investigated their 15-LOX inhibitory activity, highlighting the potential for dual COX-LOX inhibition. mdpi.comresearchgate.net The study of enzyme inhibition by reaction products is also a critical aspect, as the accumulation of a product can affect the enzyme's activity over time. mdpi.com

Table 3: Enzyme Inhibition by Pyrrole Derivatives

| Compound/Class | Target Enzyme | Type of Inhibition/Key Finding | Reference(s) |

|---|---|---|---|

| 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 | Potent inhibitors | nih.gov |

| Mannich base derivatives of pyrrolo[3,4-c]pyrrole | COX-2, 15-LOX | Potent, preferential COX-2 inhibitors; 15-LOX inhibitory activity | mdpi.comresearchgate.net |

Exploration of Anticonvulsant Properties in Pyrrole Derivatives

The pyrrolidine-2,5-dione ring is a well-established pharmacophore in compounds active in the central nervous system, particularly for their anticonvulsant properties. mdpi.com Research has extended to various pyrrole derivatives to explore their potential in managing seizures.

Several studies have synthesized and screened new series of pyrrole derivatives for their anticonvulsant activity using models such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. mdpi.comresearchgate.net For example, a series of 3-substituted (methyl, ethyl or phenyl)-3H-quinazolin-4-one derivatives, which can be considered structurally related to fused pyrrole systems, showed anticonvulsant activity at lower doses. researchgate.net

In one study, the compound 2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamide (PC 31) demonstrated 100% protection in the 6 Hz test. researchgate.net Another compound, 2-[4-(4-bromophenoxy) benzylidene]-N-(4-bromophenyl) hydrazinecarbothioamide (PC 23), was active in both the MES and 6 Hz tests. researchgate.net Furthermore, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have shown significant anticonvulsant activity, with some compounds exhibiting efficacy in the MES, scPTZ, and 6 Hz tests. mdpi.com The mechanism of action for some of these active compounds involves the blockade of voltage-gated sodium and/or calcium channels. mdpi.com

Table 4: Anticonvulsant Activity of Pyrrole Derivatives

| Compound/Class | Seizure Model | Key Finding | Reference(s) |

|---|---|---|---|

| 2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamide (PC 31) | 6 Hz test | 100% protection at 0.5 h | researchgate.net |

| 2-[4-(4-bromophenoxy) benzylidene]-N-(4-bromophenyl) hydrazinecarbothioamide (PC 23) | MES and 6 Hz tests | Active in both models | researchgate.net |

| Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione | MES, scPTZ, 6 Hz tests | Significant anticonvulsant activity | mdpi.com |

| 3-substituted-3H-quinazolin-4-one derivatives | Pentylenetetrazole-induced seizures | Anticonvulsant activity at low doses | researchgate.net |

Investigation of Anticancer Mechanisms at Cellular Level

The pyrrole moiety is a key structural feature in many anticancer drugs. researchgate.netresearchgate.net The anticancer activity of pyrrole derivatives is often mediated through various cellular mechanisms, including the induction of apoptosis and cell cycle arrest. researchgate.netnih.gov

Studies on pyrrole derivatives MI-1 and D1 have shown that they can induce apoptosis in malignant cells. nih.govresearchgate.net These compounds act as competitive inhibitors of EGFR and VEGFR, which are crucial for cancer cell proliferation and survival. nih.gov Another pyrrole derivative, JG-03-14, has demonstrated anti-proliferative activity in MCF-7/caspase-3 and multidrug-resistant MCF-7/ADR cell lines. researchgate.net

Furthermore, 2-substituted 1H-pyrrolo[3,2-h]quinolines have been shown to induce an antiproliferative effect and extensive DNA fragmentation in mammalian cells, suggesting they may act as topoisomerase inhibitors. nih.gov The ability of certain pyrrole derivatives to inhibit tubulin polymerization is another important anticancer mechanism. nih.gov For example, 3-aroyl-1-arylpyrrole (ARAP) derivatives have been synthesized as potent inhibitors of tubulin polymerization and cancer cell growth. nih.gov

Table 5: Anticancer Mechanisms of Pyrrole Derivatives

| Compound/Class | Cell Line(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| MI-1 and D1 | Malignant cells | Apoptosis induction, EGFR/VEGFR inhibition | nih.govresearchgate.net |

| JG-03-14 | MCF-7/caspase-3, MCF-7/ADR | Anti-proliferative activity | researchgate.net |

| 2-substituted 1H-pyrrolo[3,2-h]quinolines | Mammalian cells | Antiproliferative effect, DNA fragmentation (possible topoisomerase inhibition) | nih.gov |

| 3-aroyl-1-arylpyrrole (ARAP) derivatives | Various cancer cell lines | Inhibition of tubulin polymerization, inhibition of cancer cell growth | nih.gov |

Assessment of Anti-inflammatory Effects in Cellular Models

Pyrrole and its derivatives have demonstrated significant anti-inflammatory properties in various cellular models. nih.govnih.gov These compounds often target key inflammatory mediators and pathways. nih.gov

One of the primary mechanisms for the anti-inflammatory action of pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nih.gov For instance, a series of N-pyrrolylcarboxylic acids have been reported as potent COX-2 inhibitors. nih.gov Additionally, the pyrrole derivative L-167307 has shown potent inhibitory activity against the pro-inflammatory cytokine TNF-α. nih.gov

The anti-inflammatory effects of some pyrrole derivatives are also linked to their antioxidant properties. nih.gov For example, the pyrrole derivatives MI-1 and D1 acted as antioxidants in inflamed colonic tissue, reducing lipid and protein peroxidation products and increasing superoxide (B77818) dismutase activity. nih.gov The Mannich base derivatives of pyrrolo[3,4-c]pyrrole are another class of potent and preferential COX-2 inhibitors, with some also showing 15-LOX inhibitory activity, suggesting a dual mechanism for their anti-inflammatory effects. mdpi.comresearchgate.net

Table 6: Anti-inflammatory Effects of Pyrrole Derivatives in Cellular Models

| Compound/Class | Cellular Model/Target | Observed Effect | Reference(s) |

|---|---|---|---|

| N-pyrrolylcarboxylic acids | COX-2 | Potent inhibition | nih.gov |

| L-167307 | TNF-α | Potent inhibitory activity | nih.gov |

| MI-1 and D1 | Inflamed colonic tissue | Antioxidant effects, reduction of peroxidation products, increased superoxide dismutase activity | nih.gov |

| Mannich base derivatives of pyrrolo[3,4-c]pyrrole | COX-2, 15-LOX | Potent, preferential COX-2 inhibition; 15-LOX inhibitory activity | mdpi.comresearchgate.net |

Antimicrobial Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Studies on various pyrrole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with some compounds exhibiting potency equal to or greater than the standard antibiotic tetracycline. acs.org It has been observed that the efficacy of these compounds can be influenced by the nature and position of substituents on the pyrrole ring. The lower activity often seen against Gram-negative bacteria is sometimes attributed to the lower permeability of their outer membrane. acs.org

In another study, newly synthesized pyrrole derivatives were screened against Escherichia coli (Gram-negative) and S. aureus (Gram-positive), with some compounds showing activity comparable to ciprofloxacin (B1669076). nih.gov Similarly, pyrrole-2-carboxylate derivatives have been identified as potent agents against Mycobacterium tuberculosis. nih.gov The antimicrobial effect of certain pyrrole derivatives is thought to be mediated through mechanisms such as DNA damage. researchgate.net

The following table summarizes the antimicrobial activity of some pyrrole analogues, highlighting the diversity of structures and their corresponding efficacy.

| Compound Type | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus | Promising activity, comparable to tetracycline | acs.org |

| Substituted pyrrole derivatives | E. coli, S. aureus | Equipotent to ciprofloxacin (MIC = 16 µg/mL for some) | nih.gov |

| 1H-pyrrole-2-carboxylate derivative | M. tuberculosis H37Rv | MIC = 0.7 µg/mL | nih.gov |

| Fused pyrrole derivatives | P. aeruginosa | Some compounds showed DNA damage | researchgate.net |

| Pyrrole benzamide (B126) derivatives | S. aureus | MIC = 3.12-12.5 µg/mL | nih.gov |

It is important to note that these findings are for analogues and not the specific compound this compound. However, they underscore the potential of the pyrrole scaffold as a source of new antimicrobial agents.

Neuropharmacological Receptor Modulation (e.g., 5-HT6R inverse agonism)

The structural similarity of this compound to the neurotransmitter serotonin (B10506) has prompted investigation into its and its analogues' effects on serotonin receptors. A significant body of research has focused on the 5-HT6 receptor, a promising target for cognitive enhancement in neuropsychiatric disorders.

Analogues of this compound have been synthesized and evaluated as 5-HT6 receptor ligands. For example, a series of 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-pyrrolopyridines, which are structurally related, demonstrated high affinity for the 5-HT6 receptor. nih.gov Specifically, compounds within this series have been identified as potent 5-HT6 receptor agonists.

Furthermore, rotationally restricted analogues, such as dihydropyrano[3,2-e]indole derivatives, have shown selectivity for 5-HT2-type receptors over 5-HT1 receptors. nih.gov These compounds not only bind with high affinity but also act as functional agonists, stimulating phosphatidylinositol turnover, a key signaling pathway for 5-HT2 receptors. nih.gov The affinity and selectivity of these analogues suggest that the conformation of the aminoethyl side chain is a critical determinant for binding to different serotonin receptor subtypes. nih.gov

The table below presents data on the neuropharmacological activity of some analogues of this compound.

| Analogue Class | Receptor Target | Activity | Ki (nM) | Reference |

| 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-pyrrolopyridines | 5-HT6 | Ligand | 1.7 - 3.9 | nih.gov |

| Dihydropyrano[3,2-e]indole derivatives | 5-HT2 | Agonist | High Affinity | nih.gov |

| Pyrrolo[3,2-c]azepine derivatives | 5-HT2 | Antagonist | Potent Activity | researchgate.net |

These findings highlight the potential of the this compound scaffold as a template for designing novel neuropharmacological agents targeting the serotonergic system.

In Vitro Toxicity Screening in Cellular Models

The toxicological profile of any potential therapeutic agent is of paramount importance. While specific in vitro toxicity data for this compound is limited, studies on its analogues provide some initial insights into their cytotoxic potential.

A study on alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates demonstrated potent cytotoxic effects in a murine L1210 lymphoid leukemia cell line. nih.gov The mechanism of this cytotoxicity was linked to the inhibition of DNA synthesis. nih.gov More recent research on novel pyrrole derivatives has also shown dose- and time-dependent cytotoxic activity against various human cancer cell lines, including colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) adenocarcinoma cells. nih.govresearchgate.net Some of these compounds exhibited higher toxicity towards cancer cells compared to normal human umbilical vein endothelial cells (HUVECs), suggesting a degree of selectivity. nih.govresearchgate.net

Furthermore, a series of allostreptopyrroles, which are β-alkylpyrrole derivatives, showed moderate cytotoxicity against Kasumi-1 human acute myeloblastic leukemia cells, with IC50 values in the range of 103-105 µM. nih.gov Another study on new pyrrole hydrazones reported low cytotoxicity and a lack of phototoxic potential in their safety tests, with one compound showing selective antiproliferative activity against human melanoma cells through the induction of apoptosis and cell cycle arrest. nih.gov

The table below summarizes the in vitro toxicity findings for some pyrrole analogues.

| Analogue Type | Cell Line | Cytotoxic Effect | IC50/LC50 | Reference |

| Alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates | L1210 lymphoid leukemia | Potent cytotoxicity | Not specified | nih.gov |

| Substituted pyrrole derivatives | LoVo, MCF-7, SK-OV-3 | Dose- and time-dependent cytotoxicity | Varies by compound | nih.govresearchgate.net |

| Allostreptopyrroles A–E | Kasumi-1 human acute myeloblastic leukemia | Moderate cytotoxicity | 103-333 µM | nih.gov |

| Pyrrole hydrazones | Human keratinocytes (HaCaT), Melanoma (SH-4) | Low cytotoxicity, selective antiproliferation | IC50 (SH-4) = 44.63 µM for one compound | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives | A549, PC3, MCF-7 | Cytotoxicity, apoptosis induction | IC50 = 0.19 - 4.55 µM for lead compounds | nih.gov |

These results indicate that while some pyrrole derivatives can exhibit significant cytotoxicity, others possess a more favorable safety profile, highlighting the importance of specific structural features in determining toxicity. Further studies are necessary to evaluate the specific toxicological properties of this compound.

Structure Activity Relationship Sar Studies of 2 1h Pyrrol 3 Yl Ethan 1 Amine Derivatives

Influence of Pyrrole (B145914) Ring Substituents on Biological Activity

The biological activity of pyrrole-based compounds can be significantly modulated by the nature and position of substituents on the pyrrole ring. nih.gov While extensive research on a wide array of pyrrole derivatives has established general principles, specific SAR studies on 2-(1H-pyrrol-3-yl)ethan-1-amine are less common in publicly available literature. However, by examining related pyrrole structures, key insights can be extrapolated.

For instance, in a series of 3-aroyl-1-arylpyrrole derivatives, the introduction of halogen atoms, such as chlorine or fluorine, onto a phenyl ring attached to the pyrrole nitrogen resulted in potent inhibitors of tubulin polymerization. nih.gov Specifically, compounds with these substitutions showed significant activity, although their efficacy against certain cancer cell lines was moderate. nih.gov The presence of a nitro group on the 1-phenyl ring, particularly at the meta-position, also conferred significant inhibitory activity against tubulin polymerization. nih.gov

In another study on pyrrolone antimalarial agents, modifications on a phenyl ring attached to the pyrrole nitrogen were investigated. It was found that substituents on this ring were crucial for activity. nih.govnih.gov These findings underscore the principle that both the electronic and steric properties of substituents on the pyrrole ring play a pivotal role in defining the biological activity of the molecule. The introduction of different functional groups can influence the compound's interaction with its biological target, as well as its pharmacokinetic properties. nih.gov

Table 1: Influence of Pyrrole Ring Substituents on Tubulin Polymerization Inhibition for 3-Aroyl-1-arylpyrrole Analogs

| Compound | 1-Aryl Substituent | IC50 (μM) for Tubulin Polymerization |

| 12 | 2-Chlorophenyl | 2.1 |

| 13 | 3-Chlorophenyl | 2.5 |

| 14 | 4-Chlorophenyl | 2.3 |

| 15 | 2-Fluorophenyl | 2.4 |

| 16 | 3-Fluorophenyl | 2.6 |

| 17 | 4-Fluorophenyl | 2.2 |

| 19 | 3-Nitrophenyl | 8.9 |

Data extracted from a study on 3-aroyl-1-arylpyrrole derivatives as anticancer agents. nih.gov

Impact of Side Chain Modifications on Molecular Recognition

The ethanamine side chain of this compound is a critical determinant of its interaction with biological targets. Modifications to this side chain, including its length, rigidity, and the nature of the amine, can profoundly affect molecular recognition and subsequent biological response.

Studies on diketopyrrolopyrrole-based conjugated polymers have shown that the incorporation of amide-containing alkyl side chains can significantly influence the material's mechanical properties by affecting crystallinity. rsc.org While not a direct measure of biological activity, this demonstrates how side-chain modifications can alter intermolecular interactions. In the context of drug design, altering the side chain can impact binding affinity to a receptor or enzyme. For example, modifying the side chains of amino acids through chemical reactions has been shown to alter the enzymatic degradation of collagen, indicating a change in molecular recognition by enzymes. nih.gov

In a study of pyrrolo[3,4-c]pyridine derivatives, which share a pyrrole core, the length of an alkyl chain linking the heterocyclic system to an amine residue was found to be crucial for analgesic potency. Shortening the linker from three carbons to two or one, or lengthening it to four, resulted in decreased activity, highlighting the importance of optimal side chain length for receptor interaction. mdpi.com

Table 2: Effect of Side Chain Modification on Analgesic Potency of Pyrrolo[3,4-c]pyridine Derivatives

| Linker Length (Number of Carbons) | Relative Analgesic Potency |

| 1 | Decreased |

| 2 | Decreased |

| 3 | Optimal |

| 4 | Decreased |

Qualitative data based on a study of pyrrolo[3,4-c]pyridine derivatives. mdpi.com

Pharmacophore Elucidation and Ligand Design Strategies

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govresearchgate.net For derivatives of this compound, a pharmacophore model would typically include features such as a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the pyrrole nitrogen), and hydrophobic or aromatic regions.

The development of a pharmacophore model can be either ligand-based, using the structures of known active molecules, or structure-based, derived from the binding site of a target protein. nih.govmdpi.com For instance, a structure-based pharmacophore model for PD-L1 inhibitors was successfully used to screen for new potential drug candidates. nih.gov

Ligand design strategies for pyrrole-based compounds often involve a disjunctive approach, where fused ring systems are broken down into simpler, more synthetically accessible structures that retain the key pharmacophoric elements. This strategy was employed in the design of 3-aroyl-1-arylpyrroles as tubulin polymerization inhibitors, which were derived from more complex indole-based compounds. nih.gov Once a pharmacophore is established, virtual screening of compound libraries can identify new molecules with the desired features, which can then be synthesized and tested. researchgate.net

Isosteric Replacements and Bioisosterism in Pyrrole-Based Compounds

Isosterism and bioisosterism are fundamental concepts in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties to enhance activity, improve selectivity, or reduce toxicity. nih.gov

In the context of pyrrole-based compounds, the pyrrole ring itself can act as a non-classical isostere for an amide group. nih.gov This substitution can lead to compounds with improved pharmacokinetic properties or altered receptor selectivity. For example, the replacement of a problematic amide in a DPP-4 inhibitor with a 1,2,4-oxadiazole, another heterocyclic bioisostere, led to compounds with better pharmacokinetic profiles. nih.gov

Furthermore, within the pyrrole scaffold, isosteric replacement of carbon atoms with other heteroatoms can be explored. Theoretical studies on the isosteric replacement of a C-H group in pyrrole with a B-N unit to form azaboroles have shown that such substitutions affect the stability and aromaticity of the ring system. nih.gov While these NB-isosteres were found to be less stable than the parent pyrrole, this approach highlights the potential for fine-tuning the electronic properties of the ring. nih.gov

In a series of GPR88 agonists, a 1H-1,2,3-triazole was successfully used as a bioisostere for an amide bond, leading to potent and efficacious compounds. nih.gov This demonstrates that five-membered heterocyclic rings are often interchangeable as bioisosteres in drug design. nih.govnih.gov

Table 3: Common Bioisosteric Replacements in Drug Design

| Original Group | Bioisosteric Replacement(s) |

| Amide | 1,2,3-Triazole, 1,2,4-Oxadiazole, Pyrrole |

| Phenyl | Pyridyl, Thienyl, Pyrazolyl |

| Carboxylic Acid | Tetrazole |

General examples of bioisosteric replacements. nih.govnih.gov

Molecular Mechanisms of Action and Target Engagement

Interaction with Specific Molecular Targets

Pyrrole-containing compounds have been shown to interact with several key biological macromolecules, leading to the modulation of their functions. These interactions are often the basis for their observed biological effects, which range from anticancer to antimicrobial and anti-ulcer activities.

Tubulin Polymerization Inhibition

A significant number of pyrrole (B145914) derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. mdpi.comnih.gov Disruption of tubulin dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis, making tubulin an important target for anticancer drug development. mdpi.com

Several studies have demonstrated that certain pyrrole-based compounds bind to the colchicine (B1669291) site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. nih.govnih.gov For instance, a series of 3-aroyl-1-arylpyrrole (ARAP) derivatives were synthesized and found to be potent inhibitors of tubulin polymerization. nih.gov The presence of both a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety was found to be crucial for this activity. nih.gov Similarly, pyrrole–indole hybrids have been designed as dual inhibitors of tubulin and aromatase, with some derivatives showing potent tubulin polymerization inhibition. rsc.org Molecular docking studies of these hybrids predicted that they bind to the colchicine site of tubulin primarily through hydrophobic interactions. rsc.org

Table 1: Examples of Pyrrole Derivatives with Tubulin Polymerization Inhibition Activity

| Compound Type | Specific Derivative Example | Observed Activity | Reference |

|---|---|---|---|

| 3-Aroyl-1-arylpyrroles (ARAPs) | Compound 28 | Potent tubulin assembly inhibitor with an IC50 value of 0.86 μM. nih.gov | nih.gov |

| Pyrrole-based carboxamides | CA-61 and CA-84 | Strong inhibition of tubulin polymerization, with binding energies of -9.390 kcal/mol and -9.910 kcal/mol, respectively, at the colchicine-binding site. mdpi.com | mdpi.com |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazides | Compound 3h | The most potent tubulin inhibitor in its series, disrupting microtubule structure by inhibiting the colchicine site. rsc.org | rsc.org |

| Polysubstituted pyrroles | JG-03-14 (3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester) | Demonstrated the most stable complex with tubulin in its series, with hydrophobic interactions being the dominant stabilizing force. nih.gov | nih.gov |

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase leads to bacterial cell death, making it a well-established target for antibacterial agents. researchgate.netmdpi.com Several classes of pyrrole derivatives have been identified as potent inhibitors of DNA gyrase. nih.govresearchgate.net

Pyrrolamides are a notable class of antibacterial agents that target DNA gyrase. researchgate.net These compounds have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase. sci-hub.se For example, novel 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds demonstrating significant DNA gyrase inhibitory activity. nih.gov One such compound, 9b, was found to be a more potent DNA gyrase inhibitor than the reference compound gentamicin. nih.gov Molecular docking studies have helped in understanding the binding modes of these inhibitors within the active site of DNA gyrase. researchgate.netsci-hub.se

Table 2: Examples of Pyrrole Derivatives with DNA Gyrase Inhibition Activity

| Compound Type | Specific Derivative Example | Observed Activity | Reference |

|---|---|---|---|

| 2-Amino-1,5-diaryl-1H-pyrrole-3-carbonitriles | Compound 9b | Potent DNA gyrase inhibitor with an IC50 of 0.0236 ± 0.45 µM. nih.gov | nih.gov |

| Pyrrolamides | Hydroxyisopropyl pyridazine (B1198779) compound 28 | Significant inhibitory effect on Gyrase (GyrB, IC50 = 49 nmol/L). researchgate.net | researchgate.net |

| 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | Compound 11b | Good DNA gyrase inhibitory activity with an IC50 of 0.28 µM. researchgate.net | researchgate.net |

| 1H-pyrrole-2-carboxamido-tyrosine derivatives | Compound 8a and 13e | Inhibited E. coli and S. aureus GyrB with IC50 values of 40 and 30 µM, respectively. sci-hub.se | sci-hub.se |

H+,K+-ATPase Inhibition

The gastric H+,K+-ATPase, or proton pump, is the enzyme responsible for the final step of acid secretion in the stomach. Inhibition of this enzyme is a primary therapeutic strategy for treating acid-related disorders. iajpr.com A class of drugs known as potassium-competitive acid blockers (P-CABs) act by reversibly inhibiting the H+,K+-ATPase in a K+-competitive manner. nih.gov Several novel pyrrole derivatives have been developed as potent and selective H+,K+-ATPase inhibitors. researchgate.netresearchgate.net

For instance, the pyrrole derivative TAK-438 (vonoprazan) was identified as a novel P-CAB. iajpr.com It exhibits potent and selective inhibitory activity against H+,K+-ATPase through reversible and K+-competitive ionic binding. iajpr.comresearchgate.net The mechanism involves the compound binding to the K+-binding site of the enzyme, thereby preventing the conformational changes required for proton pumping. nih.gov The development of such pyrrole derivatives represents a significant advancement in the management of acid-related diseases, offering a faster onset of action compared to traditional proton pump inhibitors. iajpr.com

Table 3: Examples of Pyrrole Derivatives with H+,K+-ATPase Inhibition Activity

| Compound Type | Specific Derivative Example | Observed Activity | Reference |

|---|---|---|---|

| Pyrrole derivatives (P-CABs) | TAK-438 (Vonoprazan) | Potent and selective H+,K+-ATPase inhibitor that acts in a reversible and potassium-competitive manner. iajpr.com | iajpr.com |

| Novel pyrrole derivatives | Compound 17a | Exhibited selective and potent H+,K+-ATPase inhibitory activity through reversible and K+-competitive ionic binding. researchgate.net | researchgate.net |

| Fluoropyrrole derivatives | Compound 37c | Showed potent gastric-acid suppressive action resulting from gastric H+,K+-ATPase inhibition. researchgate.net | researchgate.net |

Signaling Pathway Modulation

While detailed information on the signaling pathway modulation by 2-(1H-pyrrol-3-yl)ethan-1-amine is scarce, studies on related pyrrole derivatives have shed light on their ability to interfere with specific cellular signaling cascades.

For example, certain tubulin-inhibiting 3-aroyl-1-arylpyrrole derivatives, such as compound 22 and 27, have been shown to suppress the Hedgehog signaling pathway in vitro. nih.gov This pathway is crucial during embryonic development and its aberrant activation is implicated in the development of certain cancers, such as medulloblastoma. nih.gov The inhibition of this pathway by these pyrrole derivatives, in addition to their primary effect on tubulin, suggests a multi-targeted mechanism of action that could be advantageous in cancer therapy.

Receptor-Ligand Complex Formation and Binding Dynamics

The binding of pyrrolamide inhibitors to DNA gyrase has been studied through structural biology and molecular modeling. researchgate.net These studies have revealed that the pyrrolamide core can fit into the ATP-binding pocket of the GyrB subunit, forming key interactions with amino acid residues that are critical for its inhibitory activity. sci-hub.se

In the context of H+,K+-ATPase, the binding of pyrrole-based P-CABs like vonoprazan (B1684036) is characterized by a rapid association with the enzyme and a slow dissociation rate, leading to a prolonged duration of action. nih.gov This binding is ionic and occurs at the potassium-binding site, preventing the enzyme from cycling through its conformational states. nih.govresearchgate.net

Potential Research Applications and Future Directions

Design of Novel Therapeutic Agents Based on the Pyrrole-Ethanamine Core

The pyrrole (B145914) nucleus is a constituent of many approved drugs with a wide range of biological activities, including anti-inflammatory, cholesterol-lowering, and anticancer effects. nih.govmdpi.comnih.gov This proven track record establishes the pyrrole-ethanamine core as a promising framework for the design of new therapeutic agents. nih.gov The ethanamine side chain of 2-(1H-pyrrol-3-yl)ethan-1-amine is particularly amenable to derivatization, allowing chemists to append various functional groups to modulate the compound's pharmacological profile.

Research into related pyrrole structures has demonstrated significant potential across several therapeutic areas. For instance, derivatives have been developed as potent inhibitors of enzymes implicated in diseases like cancer and Alzheimer's. mdpi.comnih.gov The general strategy involves using the pyrrole as a central scaffold to correctly orient substituents that interact with specific binding pockets on a biological target. By modifying the amine group of the pyrrole-ethanamine core—for example, through acylation, alkylation, or incorporation into larger heterocyclic systems—researchers can systematically create libraries of new compounds aimed at a variety of biological targets. nih.govalliedacademies.org

Recent studies have highlighted the success of pyrrole-based compounds in targeting specific enzymes and receptors. The design of these agents often relies on computational modeling to predict binding affinity and guide synthetic efforts. nih.gov The pyrrole-ethanamine scaffold can serve as a foundation for creating molecules that mimic natural ligands or disrupt protein-protein interactions, which are increasingly recognized as important therapeutic targets.

| Drug/Compound Class | Pyrrole-Based Scaffold | Therapeutic Target | Potential Application |

| Sunitinib | Substituted Pyrrole | VEGFR, PDGFR | Anticancer nih.govmdpi.com |

| Atorvastatin | Substituted Pyrrole | HMG-CoA Reductase | Anti-lipidemic nih.gov |

| Ketorolac | Pyrrole-acetic acid derivative | Cyclooxygenases (COXs) | Anti-inflammatory nih.govnih.gov |

| Pyrrole-fused pyrimidines | Pyrrolo[2,3-d]pyrimidine | InhA enzyme | Anti-tubercular nih.govresearchgate.net |

| 1,3-diaryl-pyrroles | Diaryl-pyrrole | Butyrylcholinesterase (BChE) | Alzheimer's Disease nih.govresearchgate.net |

| 1H-pyrrolo[3,2-b]pyridines | Pyrrolo-pyridine | Acetyl-CoA carboxylase (ACC1) | Cancer, Metabolic Diseases nih.gov |

Development of Chemical Probes for Biological Research

Beyond direct therapeutic applications, the this compound structure is a valuable template for creating chemical probes. These tools are essential for studying biological systems, validating drug targets, and elucidating disease mechanisms. The primary amine group serves as a convenient attachment point for reporter tags such as fluorophores, biotin, or radioactive isotopes, without drastically altering the core structure's binding properties.

For example, pyrrole-based macrocycles and pyrrolopyrrole aza-BODIPY dyes have been successfully developed as fluorescent probes for molecular imaging. ingentaconnect.comnih.gov A fluorescently labeled derivative of this compound could be synthesized to visualize the localization of its target protein within cells or tissues. Such probes can provide crucial information about a target's function, regulation, and role in disease.

The development of these probes involves creating molecules that retain high affinity and selectivity for their intended biological target. The probe's signaling mechanism, such as a "turn-on" fluorescence response upon binding, is a key design consideration. nih.gov This often involves a chromophore reaction where the interaction with the target analyte induces a significant change in the probe's spectroscopic properties. nih.gov

| Probe Type | Pyrrole Scaffold | Detection Method | Application |

| Multimodal Imaging Probe | Pyrrole-Based Macrocycle | PET, MRI, Fluorescence | In vivo imaging, cancer detection ingentaconnect.com |

| Fluorescent Probe | Pyrrolopyrrole aza-BODIPY | Ratiometric Fluorescence | Detection of specific analytes (e.g., H₂S) nih.gov |

| Affinity-Based Probe | Biotinylated Pyrrole-Ethanamine | Western Blot, Pulldown Assays | Target identification and validation |

Integration with Combinatorial Chemistry and High-Throughput Screening

The structure of this compound is well-suited for the methodologies of combinatorial chemistry and high-throughput screening (HTS). ingentaconnect.com Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining a set of building blocks. The amine functionality of the pyrrole-ethanamine core is an ideal "handle" for such synthetic diversification.

By reacting this compound with a diverse collection of carboxylic acids, sulfonyl chlorides, or isocyanates, a vast library of amide, sulfonamide, or urea (B33335) derivatives can be generated. These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for activity against a specific biological target. nih.gov This approach significantly accelerates the early stages of drug discovery, enabling the identification of "hit" compounds that can be further optimized into lead candidates. researchgate.net

The fusion of pyrrole and pyrimidine (B1678525) frameworks, for instance, has been explored for developing novel anti-tubercular agents, with compounds evaluated via high-throughput screening methods like the microplate alamar blue assay (MABA). nih.govresearchgate.net This demonstrates a successful application of screening large libraries of pyrrole derivatives to find potent inhibitors.

| Core Scaffold | Point of Diversification | Example Reactants (R-X) | Resulting Library |

| This compound | Primary Amine | Diverse Carboxylic Acids (R-COOH) | Library of Amide Derivatives |

| This compound | Primary Amine | Diverse Sulfonyl Chlorides (R-SO₂Cl) | Library of Sulfonamide Derivatives |

| This compound | Primary Amine | Diverse Isocyanates (R-NCO) | Library of Urea Derivatives |

| This compound | Pyrrole Nitrogen (N-H) | Diverse Alkyl Halides (R-Br) | Library of N-substituted Pyrrole Derivatives |

Challenges and Opportunities in Pyrrole-Based Drug Discovery

Despite the significant potential, the development of pyrrole-based drugs is not without its challenges. The pyrrole ring itself can be susceptible to oxidation, and its chemical stability can be a concern under certain physiological or synthetic conditions, such as in acidic environments. wikipedia.org Furthermore, achieving regio-selective substitution on the pyrrole ring can be synthetically challenging, requiring sophisticated chemical strategies. scitechdaily.com A recent breakthrough, for example, showcased a novel electrochemical method for single-carbon insertion into polysubstituted pyrroles, addressing the longstanding difficulty of precise positional control. scitechdaily.com

Another challenge is managing the physicochemical properties of pyrrole derivatives to ensure they have good drug-like characteristics, such as appropriate solubility and membrane permeability, which are crucial for oral bioavailability. nih.gov Some researchers have noted that the conformationally more flexible pyrrolidine (B122466) (the saturated version of pyrrole) might be a preferred scaffold in some drug design campaigns. nih.gov

However, these challenges are balanced by immense opportunities. The chemical versatility of the pyrrole scaffold allows for the creation of a vast number of diverse structures. rsc.orgmdpi.com The ongoing discovery of new biological targets provides fertile ground for the application of pyrrole-based libraries. nih.govingentaconnect.com The ability of the pyrrole ring to act as a bioisostere for other aromatic systems, like benzene (B151609) or imidazole, offers a valuable strategy for lead optimization, potentially improving potency and reducing off-target effects. nih.gov As synthetic methods become more advanced and our understanding of biological targets deepens, the opportunities for developing novel and effective pyrrole-based therapies, originating from cores like this compound, will continue to expand.

| Challenges | Opportunities |

| Chemical stability and potential for oxidation of the pyrrole ring. wikipedia.org | Vast chemical space and structural diversity accessible from the pyrrole core. rsc.orgmdpi.com |

| Achieving precise positional control and regioselectivity during synthesis. scitechdaily.com | The pyrrole is a "privileged scaffold" present in many existing, successful drugs. nih.govnih.gov |

| Managing physicochemical properties (e.g., solubility, lipophilicity) for drug-likeness. nih.gov | Ability to function as a bioisostere for other aromatic rings to optimize drug properties. nih.gov |

| Potential for conformational rigidity compared to saturated heterocycles like pyrrolidine. nih.gov | Suitability for combinatorial synthesis and high-throughput screening to accelerate discovery. nih.govingentaconnect.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.